"1-ethyl-4-nitro-1H-pyrazole-5-carboxamide" chemical properties
"1-ethyl-4-nitro-1H-pyrazole-5-carboxamide" chemical properties
An In-Depth Technical Guide to 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide: Properties, Synthesis, and Potential Applications
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3][4] This guide focuses on a specific derivative, 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide, providing a comprehensive overview of its chemical properties, a detailed methodology for its synthesis, and an exploration of its potential applications in drug discovery and development. While direct experimental data for this exact molecule is limited, this guide synthesizes information from closely related analogs to provide a robust technical profile for researchers, scientists, and professionals in drug development.
Core Chemical Properties
The chemical and physical properties of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide can be inferred from its structural analogs, primarily the well-characterized 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.
Structural and Physicochemical Data
| Property | Value (Inferred/Calculated) | Source/Analog |
| Molecular Formula | C6H7N3O4 | Calculated |
| Molecular Weight | 185.14 g/mol | Calculated |
| IUPAC Name | 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide | - |
| Appearance | White to pale reddish-yellow solid | [5] |
| Melting Point | Approx. 139°C | [5] |
| Solubility | Soluble in organic solvents such as DMF, DMSO | General pyrazole derivative solubility |
| XlogP | ~0.5 | Based on Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate[6] |
Stability and Reactivity
The molecule's stability is generally good under standard laboratory conditions, though it should be stored in a cool, dark place away from oxidizing agents.[5] The pyrazole ring is aromatic and thus relatively stable. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the pyrazole ring. The carboxamide group can undergo hydrolysis under acidic or basic conditions.
Synthesis Protocol
The synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide can be achieved through a multi-step process, beginning with the construction of the pyrazole ring, followed by functional group modifications. The general strategy involves the synthesis of a pyrazole-5-carboxylic acid or ester intermediate, which is then converted to the final carboxamide.[7]
Workflow for the Synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
Caption: Synthetic pathway for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylhydrazine (1.0 eq) in ethanol.
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Addition of Reactant: To the stirred solution, add diethyl 2-nitro-3-oxosuccinate (1.0 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
-
Hydrolysis: Dissolve the ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate intermediate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to facilitate the hydrolysis of the ester. Monitor the reaction by TLC.
-
Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with 1M HCl to a pH of 2-3.
-
Isolation: The carboxylic acid product should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[7]
Step 3: Synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
-
Activation of Carboxylic Acid: Suspend the 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent like oxalyl chloride or thionyl chloride to convert the carboxylic acid to the more reactive acid chloride.
-
Amidation: In a separate flask, prepare a solution of ammonia in a suitable solvent. Slowly add the freshly prepared acid chloride solution to the ammonia solution at 0°C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Isolation and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Potential Applications in Drug Development
The structural motifs present in 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide suggest several potential applications in drug discovery, drawing parallels from the known biological activities of other pyrazole derivatives.
Potential Therapeutic Targets
Caption: Potential therapeutic applications of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.
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Anti-inflammatory and Analgesic Agents: Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties.[2]
-
Anticancer Agents: Numerous pyrazole-containing compounds have been investigated for their potential as anticancer drugs.[1][8] The cytotoxic effects of related compounds suggest this as a promising area of research.[9]
-
Antimicrobial Agents: The pyrazole scaffold is present in various antibacterial and antifungal agents.[1][4]
-
Phosphodiesterase (PDE) Inhibitors: A closely related analog, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, is a known intermediate in the synthesis of Sildenafil, a PDE5 inhibitor used to treat erectile dysfunction.[9][10][11] This suggests that 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide could also serve as a building block for novel PDE inhibitors.
Safety and Handling
Based on the safety data for analogous compounds, 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide should be handled with care. The inferred hazards include:
-
H302: Harmful if swallowed. [5]
-
H373: May cause damage to organs through prolonged or repeated exposure. [5]
-
H412: Harmful to aquatic life with long-lasting effects. [5]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12]
-
Handle in a well-ventilated area or in a fume hood.[13]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]
-
Wash hands thoroughly after handling.[5]
-
Avoid release to the environment.[5]
Conclusion
1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is a promising, yet underexplored, heterocyclic compound. By drawing on data from its close structural relatives, this guide provides a foundational understanding of its chemical properties, a viable synthetic route, and a rationale for its potential applications in medicinal chemistry. Its structural similarity to key intermediates of successful drugs highlights its potential as a valuable building block for the discovery and development of new therapeutic agents. Further empirical investigation into the specific properties and biological activities of this compound is warranted.
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TCI EUROPE N.V. SAFETY DATA SHEET: 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide.
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